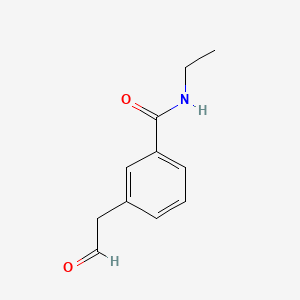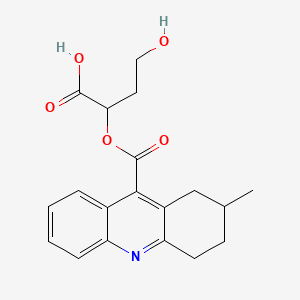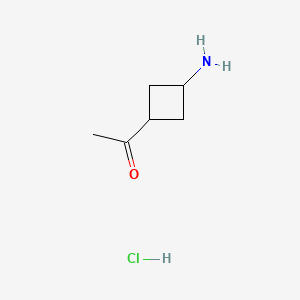![molecular formula C11H10F3N3O4 B6610128 1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid CAS No. 2866307-96-0](/img/structure/B6610128.png)
1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1',2'-Dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they often involve the use of strong acids or bases, high temperatures, and specific catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Addition: Addition reactions may involve the use of electrophiles or radicals.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: Potential therapeutic applications include the development of new drugs or treatments for various diseases.
Industry: It can be used in the production of advanced materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological activity. The pathways involved would be determined by the compound's binding affinity and specificity.
Comparación Con Compuestos Similares
Spiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one: This compound lacks the trifluoroacetic acid moiety.
1',2'-Dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, hydrochloric acid: This compound has a similar structure but uses hydrochloric acid instead of trifluoroacetic acid.
Uniqueness: The presence of the trifluoroacetic acid moiety in this compound imparts unique chemical and physical properties, such as increased acidity and stability, which can influence its reactivity and applications.
Propiedades
IUPAC Name |
spiro[1H-pyrido[2,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.C2HF3O2/c13-8-12-7-6(2-1-3-11-7)9(14-8)4-10-5-9;3-2(4,5)1(6)7/h1-3,10H,4-5H2,(H,11,12,13);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMGEJPXKKOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)C3=C(NC(=O)O2)N=CC=C3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{3-[4-methyl-3-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6610062.png)

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6610072.png)
![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)
![1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride](/img/structure/B6610084.png)
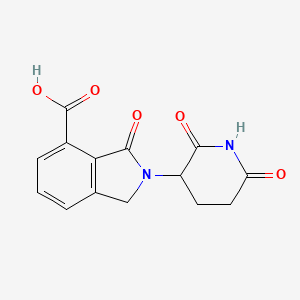
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)

![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6610117.png)
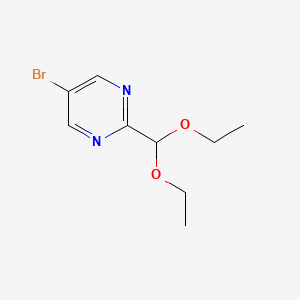
![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)
